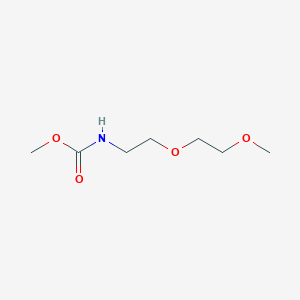
Methyl (2-(2-methoxyethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-(2-methoxyethoxy)ethyl)carbamate, also known as MOMECC, is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It is a colorless, odorless, and water-soluble compound that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl (2-(2-methoxyethoxy)ethyl)carbamate is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and plants. This inhibition leads to the accumulation of acetylcholine in the nervous system, which can lead to paralysis and death in insects and plants. In mammals, Methyl (2-(2-methoxyethoxy)ethyl)carbamate has been shown to have anticonvulsant, anxiolytic, and sedative effects, which are believed to be mediated by its interaction with the GABA-A receptor.
Effets Biochimiques Et Physiologiques
Methyl (2-(2-methoxyethoxy)ethyl)carbamate has been shown to have a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative effects in mammals. It has also been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and plants. In addition, Methyl (2-(2-methoxyethoxy)ethyl)carbamate has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2-(2-methoxyethoxy)ethyl)carbamate has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit acetylcholinesterase, making it a potential candidate for the development of new pesticides and herbicides. However, Methyl (2-(2-methoxyethoxy)ethyl)carbamate also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for the study of Methyl (2-(2-methoxyethoxy)ethyl)carbamate, including its potential use as a treatment for neurological disorders, its potential use as a pesticide and herbicide, and its potential use as an antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of Methyl (2-(2-methoxyethoxy)ethyl)carbamate and its potential applications in these areas. In addition, further research is needed to fully understand the potential toxicity of Methyl (2-(2-methoxyethoxy)ethyl)carbamate and its safety for use in humans and the environment.
Méthodes De Synthèse
Methyl (2-(2-methoxyethoxy)ethyl)carbamate can be synthesized using a variety of methods, including the reaction of methyl isocyanate with 2-(2-methoxyethoxy)ethanol in the presence of a catalyst. Other methods include the reaction of methyl chloroformate with 2-(2-methoxyethoxy)ethanol or the reaction of methyl carbamate with 2-(2-methoxyethoxy)ethanol. The synthesis of Methyl (2-(2-methoxyethoxy)ethyl)carbamate is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Methyl (2-(2-methoxyethoxy)ethyl)carbamate has been used extensively in scientific research due to its potential applications in a variety of fields. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, making it a potential candidate for the treatment of neurological disorders. It has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and plants.
Propriétés
Numéro CAS |
125183-50-8 |
|---|---|
Nom du produit |
Methyl (2-(2-methoxyethoxy)ethyl)carbamate |
Formule moléculaire |
C7H15NO4 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
methyl N-[2-(2-methoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C7H15NO4/c1-10-5-6-12-4-3-8-7(9)11-2/h3-6H2,1-2H3,(H,8,9) |
Clé InChI |
FATJOABCEDJDPD-UHFFFAOYSA-N |
SMILES |
COCCOCCNC(=O)OC |
SMILES canonique |
COCCOCCNC(=O)OC |
Synonymes |
Carbamic acid, [2-(2-methoxyethoxy)ethyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



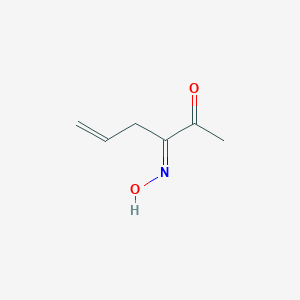
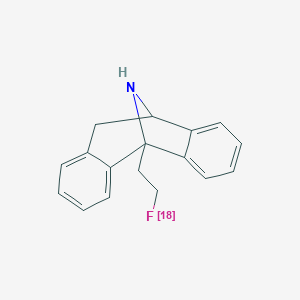
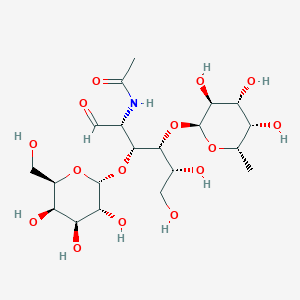
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)
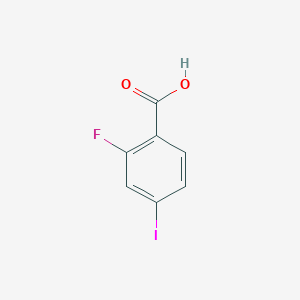
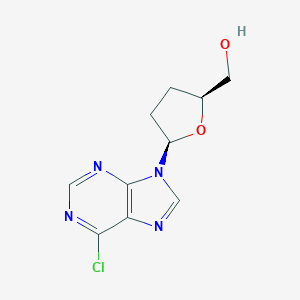
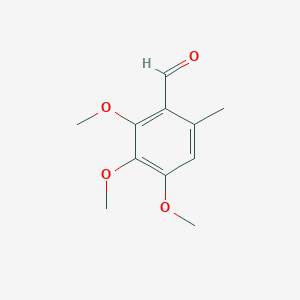
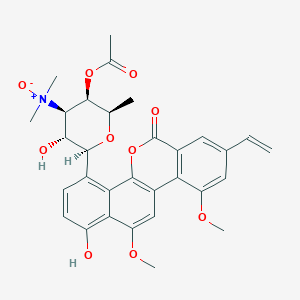
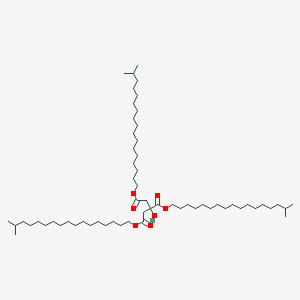
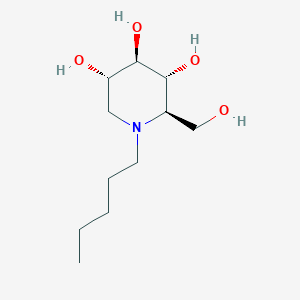
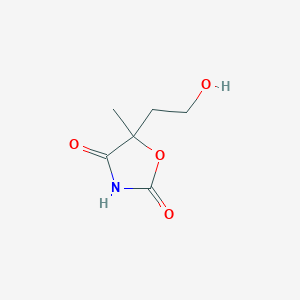
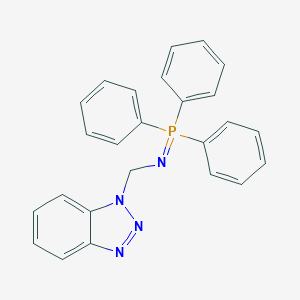
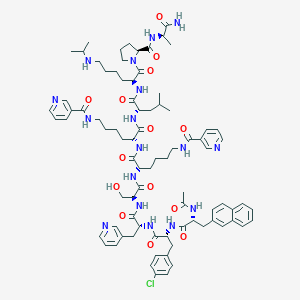
![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)